2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound with a molecular formula of C7H13N5O and a molecular weight of 183.21 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethylene oxide in the presence of a base, leading to the formation of the desired triazolopyrimidine structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in drug development.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties and enzyme inhibition capabilities.
Oxadiazole and thiadiazole derivatives: These compounds have significant antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities .
Properties
Molecular Formula |
C7H13N5O |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C7H13N5O/c8-6-10-7-9-3-5(1-2-13)4-12(7)11-6/h5,13H,1-4H2,(H3,8,9,10,11) |
InChI Key |
XOECWLZIHHHCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=NC(=N2)N)N1)CCO |
Origin of Product |
United States |
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